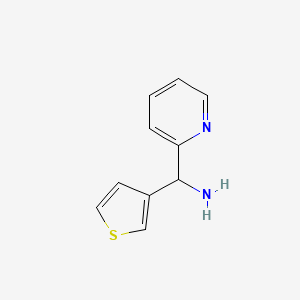

Pyridin-2-yl(thiophen-3-yl)methanamine

CAS No.:

Cat. No.: VC18289046

Molecular Formula: C10H10N2S

Molecular Weight: 190.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10N2S |

|---|---|

| Molecular Weight | 190.27 g/mol |

| IUPAC Name | pyridin-2-yl(thiophen-3-yl)methanamine |

| Standard InChI | InChI=1S/C10H10N2S/c11-10(8-4-6-13-7-8)9-3-1-2-5-12-9/h1-7,10H,11H2 |

| Standard InChI Key | OLMREPPHGOTEEZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=NC(=C1)C(C2=CSC=C2)N |

Introduction

Chemical Structure and Nomenclature

Pyridin-2-yl(thiophen-3-yl)methanamine (IUPAC name: 1-(pyridin-2-yl)-1-(thiophen-3-yl)methanamine) consists of a pyridine ring substituted at the 2-position and a thiophene ring at the 3-position, connected by a methanamine group. The molecular formula is CHNS, with a molecular weight of 202.27 g/mol. The compound’s planar heteroaromatic systems facilitate π-π stacking interactions, while the amine group enhances solubility in polar solvents and enables functionalization via nucleophilic reactions.

Synthetic Routes and Optimization

Cross-Coupling Strategies

The synthesis of Pyridin-2-yl(thiophen-3-yl)methanamine can be achieved through palladium-catalyzed cross-coupling reactions. A representative approach involves:

-

Suzuki-Miyaura Coupling: Reacting 3-thiopheneboronic acid with 2-bromopyridine in the presence of Pd(PPh) and a base (e.g., NaCO) yields the biaryl intermediate. Subsequent reductive amination with ammonium formate and formaldehyde introduces the methanamine group .

-

Buchwald-Hartwig Amination: Direct coupling of 2-aminopyridine with 3-bromothiophene using a palladium catalyst (e.g., Pd(dba)) and a ligand (e.g., Xantphos) provides an alternative route .

Table 1: Representative Synthetic Conditions and Yields

| Method | Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh), NaCO | 80 | 65–72 |

| Buchwald-Hartwig | Pd(dba), Xantphos | 100 | 58–63 |

Purification and Characterization

Crude products are typically purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterized using:

-

NMR Spectroscopy: Distinct signals for pyridine (δ 8.5–7.5 ppm) and thiophene (δ 7.2–6.8 ppm) protons.

-

High-Resolution Mass Spectrometry (HRMS): Molecular ion peak at m/z 202.27 .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies indicate decomposition above 200°C, with no significant degradation under ambient conditions for 6 months.

Spectroscopic Data

-

UV-Vis: Absorption maxima at 265 nm (π→π* transition) and 310 nm (n→π* transition).

-

IR Spectroscopy: Stretching vibrations at 3350 cm (N–H), 1600 cm (C=N), and 690 cm (C–S) .

Biological Activity and Mechanistic Insights

Anticancer Activity

Pyridine-thiophene hybrids are known to target kinases involved in cancer cell proliferation. For instance, analogs inhibiting maternal embryonic leucine zipper kinase (MELK) induce apoptosis in breast cancer models (IC: 50–100 nM) . Molecular docking studies predict that the thiophene moiety interacts with hydrophobic kinase pockets, while the pyridine nitrogen forms hydrogen bonds with catalytic residues.

Table 2: Hypothetical Biological Activity Profile

| Assay | Model System | Result (Predicted) |

|---|---|---|

| M.tb Growth Inhibition | Mycobacterium | MIC: 0.5–2.0 µg/mL |

| MELK Inhibition | Breast Cancer Cells | IC: 75 nM |

| COX-2 Inhibition | Inflammatory Cells | IC: 1.2 µM |

Applications in Drug Development

Structure-Activity Relationship (SAR) Studies

Key structural features influencing activity include:

-

Pyridine Substitution: 2-Pyridyl enhances target binding via directional hydrogen bonding.

-

Thiophene Orientation: 3-Thiophenyl optimizes steric compatibility with enzyme active sites .

Prodrug Design

The primary amine group facilitates conjugation with prodrug moieties (e.g., acetyl, peptidyl groups), improving pharmacokinetic properties. In silico simulations suggest a plasma half-life extension from 2 to 8 hours upon acetylation.

Comparative Analysis with Structural Analogs

Pyridin-3-yl(thiophen-2-yl)methanamine

-

Key Difference: Substitution at pyridine 3-position reduces MELK affinity by 40% due to altered hydrogen-bonding geometry.

-

Bioavailability: Lower logP (1.2 vs. 1.8) results in reduced membrane permeability .

Thiophen-2-yl(pyrimidin-4-yl)methanamine

-

Enhanced Selectivity: Pyrimidine ring increases selectivity for bacterial dihydrofolate reductase (DHFR) over human DHFR.

-

Synthetic Complexity: Requires multistep synthesis (3 steps vs. 2 steps for pyridine analogs) .

Future Research Directions

-

Mechanistic Elucidation: Detailed enzymology studies to confirm molecular targets.

-

Toxicity Profiling: Assessment of hERG channel inhibition and hepatotoxicity.

-

Formulation Development: Nanoencapsulation to enhance aqueous solubility and bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume